molecular formula C29H42O6 B1673390 Kendomycin CAS No. 183202-73-5

Kendomycin

Cat. No.: B1673390
CAS No.: 183202-73-5
M. Wt: 486.6 g/mol
InChI Key: HKLDUJXJTQJSEJ-OLXNOMCWSA-N
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Description

Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .


Synthesis Analysis

This compound has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of this compound was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of this compound is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .


Molecular Structure Analysis

This compound has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new this compound derivative, this compound E, was elucidated using NMR spectroscopy .


Chemical Reactions Analysis

The synthesis of this compound involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .

Scientific Research Applications

Antibacterial Mechanism of Action Kendomycin, known for its unique quinone methide ansa structure, exhibits potent antibacterial properties against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown its bacteriostatic effects, influencing the regulation of proteins and genes integral to central metabolic pathways, cell wall biosynthesis, cell division, bacterial programmed cell death, stress response, and oxidative stress. Specifically, it disrupts septum formation during cell division, indicating a potential indirect effect on the cell division machinery and protein stability (Elnakady et al., 2016).

Synthetic Approaches and Applications this compound's synthesis, particularly through macro-C-glycosidation, underlines its significant biochemical activity against a variety of bacteria and human cancer cell lines, attributing to its antagonist and agonist activities at specific receptors. The synthetic methodology emphasizes its structural complexity and the potential for diverse biological applications beyond its antibacterial properties (Yuan, Men, & Lee, 2004).

Biosynthetic Pathway Insights The biosynthesis of this compound involves a novel mixed type I/type III polyketide synthase pathway, marking it distinct among ansa compounds. This insight not only enhances understanding of its natural production but also paves the way for bioengineering efforts to generate novel derivatives with potentially enhanced therapeutic profiles (Wenzel et al., 2008).

Cytotoxicity Mechanism this compound's cytotoxic effects, particularly against tumor cells, involve the induction of the intrinsic apoptotic pathway, highlighted by mitochondrial membrane depolarization and caspase 3 activation. This action is partly attributed to its inhibition of the proteasome, suggesting its utility in cancer therapeutics as well as its antibacterial and antiosteoporotic applications (Elnakady et al., 2007).

Polypharmacology via Cation Chelation Recent studies reveal this compound's cytotoxicity across bacterial, fungal, and mammalian cells might be due to its ability to chelate cations. This action induces cellular stress similar to other known iron chelators, suggesting a broad mechanism of action that could be leveraged across various therapeutic areas, including antimicrobial and anticancer treatments (Tranter et al., 2020).

Mechanism of Action

Kendomycin is a novel polyketide with a unique quinone methide ansa structure and various biological properties . It exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Despite its potential in several therapeutic areas, the mechanism of action of this compound is complex and multifaceted.

Target of Action

This compound primarily targets the bacterial ribosome, specifically the 50S subunit . It inhibits protein synthesis by disrupting the elongation phase of translation . This compound also affects the regulation of numerous proteins and genes involved in central metabolic pathways .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. It binds to the bacterial ribosome and disrupts the elongation phase of translation, leading to the inhibition of bacterial growth . This compound also induces cellular responses indicative of cation stress, comparable to the effects of established iron chelators .

Biochemical Pathways

This compound affects several central metabolic pathways. Proteomic analysis and gene transcription profiling of this compound-treated cells indicate that this compound affects the regulation of proteins and genes involved in the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB), cell wall biosynthesis and cell division (FtsA, FtsZ, and MurAA), capsule production (Cap5A and Cap5C), bacterial programmed cell death (LrgA and CidA), the cellular stress response (ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (AhpC and KatA) .

Result of Action

This compound’s action results in a range of molecular and cellular effects. Electron microscopy reveals that this compound strongly affects septum formation during cell division . Most this compound-treated cells display incomplete septa with abnormal morphology . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Action Environment

It is known that the addition of excess iron and copper attenuates this compound cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that environmental factors such as the presence of certain ions can influence the compound’s action.

Safety and Hazards

Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of this compound .

Biochemical Analysis

Biochemical Properties

Kendomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound affects the regulation of numerous proteins and genes involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the growth of the MRSA strain COL at a low concentration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, causes enzyme inhibition or activation, and induces changes in gene expression . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels

Properties

IUPAC Name

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDUJXJTQJSEJ-OLXNOMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043890
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183202-73-5
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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